molecular formula C14H21N B13309491 N-[(2,3-dimethylphenyl)methyl]cyclopentanamine

N-[(2,3-dimethylphenyl)methyl]cyclopentanamine

Cat. No.: B13309491
M. Wt: 203.32 g/mol
InChI Key: GCVOCHGTNOEFDY-UHFFFAOYSA-N
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Description

N-[(2,3-Dimethylphenyl)methyl]cyclopentanamine is a secondary amine characterized by a cyclopentylamine backbone substituted with a 2,3-dimethylbenzyl group. The compound’s structure features a cyclopentane ring directly bonded to an amine nitrogen, which is further substituted by a benzyl group bearing methyl groups at the 2- and 3-positions of the aromatic ring. This structural arrangement introduces steric and electronic effects that differentiate it from related compounds, particularly those with alternative substituent patterns or functional groups (e.g., amides, esters) .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-11-6-5-7-13(12(11)2)10-15-14-8-3-4-9-14/h5-7,14-15H,3-4,8-10H2,1-2H3

InChI Key

GCVOCHGTNOEFDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethylphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2,3-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation, recrystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethylphenyl)methyl]cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,3-dimethylphenyl)methyl]cyclopentanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(2,3-dimethylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between N-[(2,3-dimethylphenyl)methyl]cyclopentanamine and selected analogs from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Functional Group Known Applications Evidence ID
This compound 2,3-dimethyl Cyclopentanamine Not explicitly reported
Alachlor 2,6-diethyl Chloroacetamide Herbicide (corn, soybeans)
Metalaxyl 2,6-dimethyl Methoxyacetyl alanine Fungicide (oomycetes)
Benalaxyl 2,6-dimethyl Phenylacetyl alanine Fungicide
Thenylchlor 2,6-dimethyl + thienyl Chloroacetamide Herbicide (rice paddies)

Substituent Positioning and Steric Effects

  • 2,3-Dimethyl vs. 2,6-Dimethyl/Diethyl Substitution: The 2,3-dimethyl configuration in the target compound creates a congested ortho/meta substitution pattern, which may hinder rotation around the benzyl-amine bond and reduce accessibility to the amine group.

Functional Group Differences

  • Amine vs. Amide/Chloroacetamide : The primary amine in this compound contrasts with the amide or chloroacetamide groups in alachlor, metalaxyl, and thenylchlor. Amides are typically less basic and more resistant to hydrolysis, which enhances their environmental stability in agrochemical applications . The amine group in the target compound could confer higher reactivity, making it susceptible to protonation or alkylation under physiological conditions.
  • Cyclopentane vs. Alanine Backbones : Unlike metalaxyl and benalaxyl, which incorporate alanine-derived ester groups, the cyclopentane ring in the target compound introduces conformational rigidity. This may limit flexibility but improve metabolic stability in biological systems .

Biological Activity

N-[(2,3-dimethylphenyl)methyl]cyclopentanamine is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopentanamine core with a 2,3-dimethylphenylmethyl substituent. The presence of dimethyl groups on the phenyl ring may enhance its binding affinity to biological targets, which is crucial for its therapeutic potential.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities, particularly in relation to enzyme inhibition and receptor interactions. This compound may interact with specific molecular targets involved in cellular signaling pathways, suggesting potential applications in treating various diseases.

Key Biological Activities

  • Enzyme Inhibition :
    • This compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmission.
    • Compounds similar to this compound have shown promising AChE inhibitory activities exceeding those of standard drugs like rivastigmine.
  • Anticancer Properties :
    • Similar compounds have demonstrated anticancer activity by inducing cell cycle arrest and inhibiting tumor growth in various cancer cell lines .
    • The structural characteristics of this compound could provide similar effects against cancer cells.
  • Antimicrobial Activity :
    • Research indicates that related compounds possess antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. .

Comparison of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
AChE InhibitionThis compoundTBD
BChE InhibitionRivastigmine15.0
Anticancer ActivityN-(3,5-dimethylphenyl)-3-methoxybenzamide13.8
Antimicrobial ActivityN-2,5-Dimethylphenylthioureido acid derivativesMIC 2

Case Studies

  • Inhibition Studies :
    A study investigating the inhibitory effects of similar compounds on AChE revealed that certain derivatives exhibited IC50 values significantly lower than standard treatments. This suggests that modifications to the cyclopentanamine structure can enhance biological efficacy .
  • Anticancer Efficacy :
    Research on related thiazole derivatives showed selective toxicity against colorectal adenocarcinoma cells (Caco-2) compared to pulmonary adenocarcinoma cells (A549). This indicates a potential pathway for developing targeted therapies using compounds with similar structural frameworks .

Q & A

Q. What are the recommended synthetic routes for N-[(2,3-dimethylphenyl)methyl]cyclopentanamine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination , a widely used method for secondary amine formation. Key steps include:

  • Condensation of cyclopentanamine with 2,3-dimethylbenzaldehyde under inert atmosphere.
  • Reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Optimization Tips:

  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Adjust pH to 6–7 during reduction to minimize side reactions.
  • For scale-up, replace NaBH3CN with catalytic hydrogenation to improve safety and yield .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Condensation2,3-dimethylbenzaldehyde, MeOH, RT, 12h8590%
ReductionNaBH3CN, AcOH, RT, 6h7895%
PurificationHexane:EtOAc (4:1)70>99%

Q. How can the molecular structure of this compound be validated experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using ¹H/¹³C NMR in CDCl3. Key signals:
    • Cyclopentyl CH2 (δ 1.5–2.1 ppm).
    • Aromatic protons (δ 6.8–7.2 ppm).
  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization . Validate geometry with WinGX .
  • Compare experimental data with computational models (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with variations in the cyclopentyl ring (e.g., substituents at C3) or aromatic methyl groups.
  • Biological Assays : Test binding affinity to target receptors (e.g., NMDA or σ receptors) using radioligand displacement assays.
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity. For example, fluorination at the phenyl ring may enhance blood-brain barrier penetration .

Table 2: Example SAR Data

AnalogModificationIC50 (nM)LogP
ParentNone1202.8
4-FluoroF at phenyl453.1
CyclohexylLarger ring>10003.5

Q. What challenges arise in determining the crystal structure of this compound, and how can they be resolved?

Methodological Answer: Challenges :

  • Poor crystal growth due to flexible cyclopentyl ring.
  • Disorder in the methylphenyl group.

Q. Solutions :

  • Use high-resolution synchrotron data (λ = 0.7 Å) to resolve disorder.
  • Apply TWINLAW in SHELXL to model twinning .
  • Validate using PLATON ADDSYM to check for missed symmetry .

Q. How can carbon-11 radiolabeling be applied to study the biodistribution of this compound in vivo?

Methodological Answer:

  • Radiolabeling Protocol :
    • Introduce ¹¹C at the methoxy group via Pd-mediated cross-coupling (e.g., [¹¹C]CH3I).
    • Purify using semi-preparative HPLC (C18 column, acetonitrile/water).
  • Biodistribution Studies :
    • Administer ¹¹C-labeled compound to rodents.
    • Quantify uptake in organs using PET imaging or gamma counting.
    • Block studies with unlabeled compound to assess specificity .

Table 3: Example Radiolabeling Metrics

ParameterValue
Radiochemical yield49 ± 3%
Specific activity78 ± 10 GBq/µmol
Purity>99%

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Prediction : Use Molinspiration or ALOGPS (consensus approach reduces error).
  • pKa Estimation : Apply MarvinSketch with Hammett-Taft parameters for amine protonation.
  • Conformational Analysis : Perform MD simulations (AMBER forcefield) to identify dominant rotamers .

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